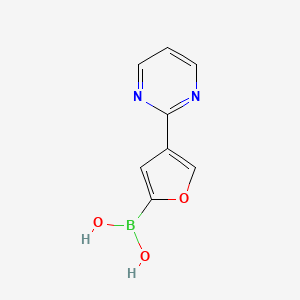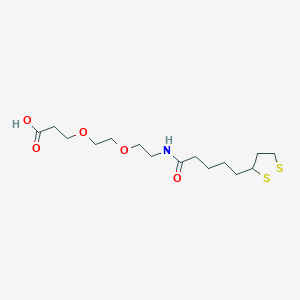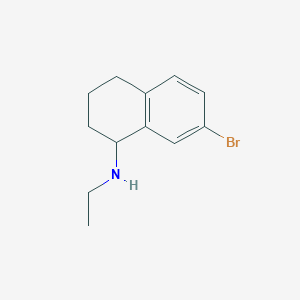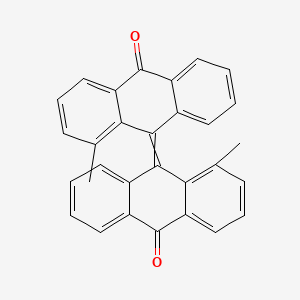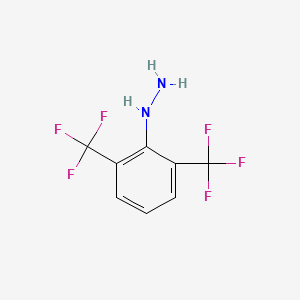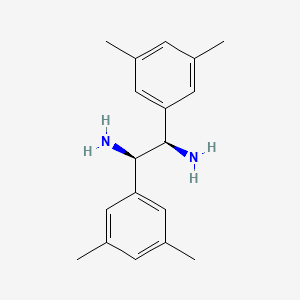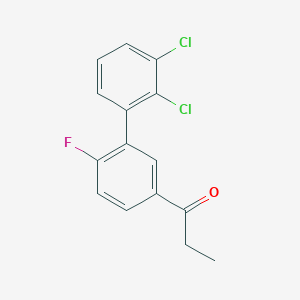
1-(2',3'-Dichloro-6-fluoro-biphenyl-3-yl)-propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2’,3’-Dichloro-6-fluoro-biphenyl-3-yl)-propan-1-one is a synthetic organic compound characterized by the presence of dichloro and fluoro substituents on a biphenyl structure
Méthodes De Préparation
The synthesis of 1-(2’,3’-Dichloro-6-fluoro-biphenyl-3-yl)-propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine and fluorine atoms onto the biphenyl ring.
Friedel-Crafts Acylation: This reaction involves the acylation of the halogenated biphenyl using propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing continuous flow reactors and automated systems for large-scale synthesis.
Analyse Des Réactions Chimiques
1-(2’,3’-Dichloro-6-fluoro-biphenyl-3-yl)-propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, where nucleophiles such as amines or thiols replace the chlorine or fluorine atoms.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2’,3’-Dichloro-6-fluoro-biphenyl-3-yl)-propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer agents.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2’,3’-Dichloro-6-fluoro-biphenyl-3-yl)-propan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(2’,3’-Dichloro-6-fluoro-biphenyl-3-yl)-propan-1-one can be compared with other halogenated biphenyl compounds, such as:
1-(2’,3’-Dichloro-biphenyl-3-yl)-propan-1-one: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
1-(2’,3’-Dichloro-6-methyl-biphenyl-3-yl)-propan-1-one: Contains a methyl group instead of a fluorine atom, leading to different chemical and physical properties.
1-(2’,3’-Dichloro-6-bromo-biphenyl-3-yl)-propan-1-one:
Propriétés
Formule moléculaire |
C15H11Cl2FO |
|---|---|
Poids moléculaire |
297.1 g/mol |
Nom IUPAC |
1-[3-(2,3-dichlorophenyl)-4-fluorophenyl]propan-1-one |
InChI |
InChI=1S/C15H11Cl2FO/c1-2-14(19)9-6-7-13(18)11(8-9)10-4-3-5-12(16)15(10)17/h3-8H,2H2,1H3 |
Clé InChI |
NSNGYCAEDMBEIW-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC(=C(C=C1)F)C2=C(C(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl rel-4-((1S,4S,6R)-1-((tert-butoxycarbonyl)amino)-3-oxabicyclo[4.2.0]octan-4-yl)benzoate](/img/structure/B14069541.png)
![2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine](/img/structure/B14069547.png)
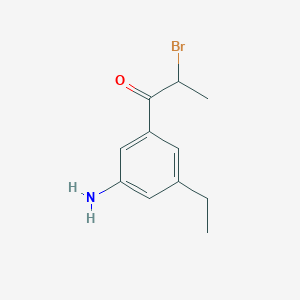
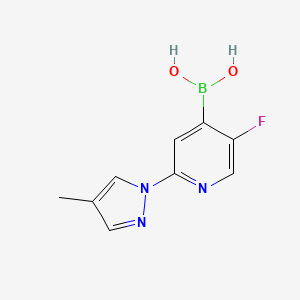
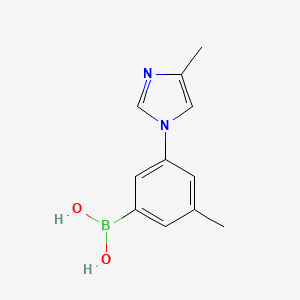
![5-Azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl-phenylmethoxycarbonyl-amino]pentanoic acid](/img/structure/B14069569.png)
![ethyl 2-{5-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate](/img/structure/B14069572.png)
